(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
CAS No.:
Cat. No.: VC17398534
Molecular Formula: C23H42N4O12
Molecular Weight: 566.6 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid -](/images/structure/VC17398534.png)
Specification
Molecular Formula | C23H42N4O12 |
---|---|
Molecular Weight | 566.6 g/mol |
IUPAC Name | (2S)-2-[[(1S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
Standard InChI | InChI=1S/C23H42N4O12/c24-7-10-37-12-14-39-16-15-38-13-11-36-9-6-19(28)25-8-2-1-3-17(21(31)32)26-23(35)27-18(22(33)34)4-5-20(29)30/h17-18H,1-16,24H2,(H,25,28)(H,29,30)(H,31,32)(H,33,34)(H2,26,27,35)/t17-,18-/m0/s1 |
Standard InChI Key | FCOXGCAFWXPZGB-ROUUACIJSA-N |
Isomeric SMILES | C(CCNC(=O)CCOCCOCCOCCOCCN)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES | C(CCNC(=O)CCOCCOCCOCCOCCN)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a stereochemically defined structure with two chiral centers at the (2S) and (1S) positions, critical for maintaining conformational stability during target engagement. The core consists of:
-
Pentanedioic acid termini: Provides dual carboxylic acid groups () that mimic glutamate, enabling high-affinity interaction with PSMA’s enzymatic pocket .
-
PEG4 linker: A tetraethylene glycol chain () bridges the targeting moiety and functional groups, conferring hydrophilicity and structural flexibility .
-
Carbamoylamino spacer: Introduced between the PEG4 linker and pentanedioic acid, this group () enhances metabolic stability against proteolytic cleavage .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 566.6 g/mol |
CAS Registry Number | 2256069-92-6 |
Topological Polar Surface | 284 Ų |
Hydrogen Bond Donors | 8 |
Hydrogen Bond Acceptors | 16 |
Data derived from combinatorial synthesis platforms confirm the compound’s compliance with Lipinski’s rule of five, except for molecular weight, which exceeds 500 Da—a common feature of peptide-based therapeutics .
Synthetic Methodology
Industrial-scale production employs solid-phase peptide synthesis (SPPS) with Fmoc-protected amino acids, achieving >95% purity post-HPLC purification . Critical steps include:
-
PEG4 linker incorporation: Acylation of 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethoxy)propanoic acid to the ε-amine of lysine residues.
-
Carbamoylation: Reaction with trichloromethyl chloroformate (TCF) to install the carbamoylamino group.
-
Global deprotection: TFA-mediated cleavage from Wang resin, followed by lyophilization .
Biological Applications and Mechanisms
PSMA-Targeted Drug Delivery
PSMA, a type II transmembrane glycoprotein overexpressed in prostate cancer, binds the glutamate-urea-lysine motif. This compound’s pentanedioic acid moiety serves as a glutamate analog, achieving subnanomolar binding affinity ( nM) in surface plasmon resonance assays . Conjugation to cytotoxic payloads (e.g., monomethyl auristatin E) via the PEG4 linker enables tumor-specific delivery while minimizing off-target effects .
Table 2: In Vivo Pharmacokinetic Profile
Parameter | Value (Mean ± SD) |
---|---|
Plasma Half-life (t₁/₂) | 8.3 ± 1.2 hours |
Volume of Distribution | 12.4 ± 2.1 L/kg |
Clearance | 0.89 ± 0.15 L/h/kg |
Tumor Uptake (SUV) | 4.7 ± 0.8 at 24 h |
Data from murine xenograft models demonstrate sustained tumor retention, with 68Ga-labeled analogs showing SUVmax ratios of 3.9:1 (tumor:muscle) at 120 minutes post-injection .
Radiopharmaceutical Development
Recent patents disclose derivatives labeled with β-emitters (177Lu, 225Ac) for theranostic applications. The PEG4 spacer minimizes renal reabsorption, reducing nephrotoxicity—a limitation of first-generation PSMA inhibitors . Clinical trials with 177Lu-PSMA-PEG4 (NCT04868604) report partial responses in 68% of metastatic castration-resistant prostate cancer patients .
Comparative Analysis with Analogues
Linker Length Optimization
Replacing PEG4 with shorter PEG chains (PEG2 or PEG3) reduces tumor uptake by 40–60%, attributed to decreased solubility and increased aggregation . Conversely, PEG6 variants exhibit comparable efficacy but prolonged circulation times, necessitating dosage adjustments to mitigate hematological toxicity .
Carbamoylamino vs. Urea Linkers
Unlike urea-based PSMA inhibitors prone to hydrolytic degradation at pH <6.5, the carbamoylamino group demonstrates stability across physiological pH ranges (pH 4.5–7.4), ensuring intact delivery to acidic tumor microenvironments .
Recent Patent Landscape
WO2024150132A1: Ligand-Drug Conjugates
This 2024 patent describes bifunctional compounds where the PEG4-linked pentanedioic acid serves as a PSMA anchor for antibody-drug conjugates (ADCs). Key claims include:
-
Conjugation to anti-PSMA monoclonal antibodies (e.g., J591) via maleimide-thiol chemistry.
-
Payloads: Tubulin inhibitors (e.g., maytansinoids) or topoisomerase inhibitors (e.g., exatecan) .
US10894807B2: Imaging Agent Modifications
The patent details 68Ga- and 18F-labeled derivatives for PET/CT imaging. Innovations include:
-
Substitution of the terminal amino group with NOTA or DOTA chelators.
-
Co-administration with lysosomal inhibitors (e.g., chloroquine) to enhance intracellular retention .
Challenges and Future Directions
Manufacturing Complexity
Multistep synthesis escalates production costs, with current Good Manufacturing Practice (cGMP)-grade material priced at $12,500/g . Continuous flow chemistry approaches are under investigation to improve yield and reduce purification steps.
Resistance Mechanisms
PSMA-negative tumor subclones emerge in 15–20% of patients after 3–4 treatment cycles. Combinatorial regimens with androgen receptor pathway inhibitors (e.g., enzalutamide) are being evaluated to delay resistance .
Expansion Beyond Prostate Cancer
Preclinical studies explore repurposing for glioblastoma (targeting PSMA-positive neovasculature) and renal cell carcinoma (PSMA expression in tumor-associated endothelium) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume